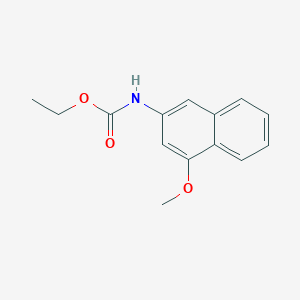

Ethyl (4-methoxynaphthalen-2-yl)carbamate

Description

Significance of the Carbamate (B1207046) Functional Group in Advanced Organic Chemistry

The carbamate group, structurally an ester of carbamic acid, is a cornerstone in modern organic chemistry. wikipedia.org Its hybrid amide-ester nature confers a unique set of properties, including good chemical and proteolytic stability. nih.gov Carbamates are frequently employed as protecting groups for amines in complex syntheses, such as peptide synthesis, due to their stability under a variety of reaction conditions and the relative ease of their removal. masterorganicchemistry.com Popular carbamate protecting groups include Boc (t-Butyloxycarbonyl) and Cbz (carboxybenzyl). masterorganicchemistry.com

Beyond their role as protecting groups, carbamates are integral to the structure of many pharmaceuticals and agrochemicals. nih.govfiveable.me They can act as peptide bond surrogates, enhancing a molecule's ability to permeate cell membranes and providing metabolic stability. nih.gov The carbamate functionality can also participate in hydrogen bonding and impose conformational restrictions, which are critical for molecular recognition and interaction with biological targets. acs.org

Role of Substituted Naphthalene (B1677914) Scaffolds in Molecular Design

Naphthalene, a bicyclic aromatic hydrocarbon, serves as a versatile scaffold in the design of new molecules with specific functions. ijpsjournal.comthieme-connect.dethieme-connect.com The extended π-conjugated system of naphthalene imparts unique photophysical and electronic properties, making it a valuable component in the development of organic optoelectronic materials. thieme-connect.dethieme-connect.com

In medicinal chemistry, the naphthalene moiety is found in numerous bioactive compounds and approved drugs, including the anti-inflammatory drug naproxen and the antihypertensive agent propranolol. acs.org The lipophilic nature of the naphthalene ring can enhance a molecule's ability to cross biological membranes. ijpsjournal.com Furthermore, the naphthalene scaffold allows for diverse substitution patterns, enabling chemists to fine-tune the steric and electronic properties of a molecule to optimize its interaction with biological targets. acs.orgnih.gov The reactive metabolites of naphthalene, such as epoxides and naphthoquinones, are responsible for its cytotoxic properties, which can be harnessed for therapeutic applications. ijpsjournal.com

Rationale for Dedicated Research on Ethyl (4-methoxynaphthalen-2-yl)carbamate and its Analogs

The combination of a carbamate functional group and a substituted naphthalene scaffold in this compound presents a compelling case for dedicated research. The methoxy (B1213986) group on the naphthalene ring can further modulate the electronic properties of the molecule, potentially influencing its reactivity and biological activity.

Research into this compound and its analogs is driven by the potential to discover novel molecules with valuable properties. For instance, the carbamate moiety is a known pharmacophore that can reversibly inhibit enzymes like acetylcholinesterase, a mechanism exploited by carbamate insecticides. wikipedia.orgnih.gov The investigation of novel naphthyl carbamates could lead to the development of new therapeutic agents or specialized materials. The synthesis and biological evaluation of carbamates derived from naphthofuran precursors have already shown promising antimicrobial and other biological activities. jocpr.com

Overview of Research Domains Applicable to Naphthyl Carbamate Chemistry

The chemistry of naphthyl carbamates is relevant to several key research domains:

Medicinal Chemistry: The design and synthesis of new drug candidates are a primary focus. Naphthyl carbamates are explored for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. jocpr.commdpi.com The ability to modify both the naphthalene core and the carbamate side chain allows for the creation of large libraries of compounds for high-throughput screening.

Materials Science: The photophysical properties endowed by the naphthalene scaffold make these compounds interesting for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). thieme-connect.de

Agrochemicals: Following the precedent of carbamate-based insecticides and herbicides, research into new naphthyl carbamates could yield novel and more effective crop protection agents. acs.orgnih.gov

Synthetic Methodology: The development of efficient and selective methods for the synthesis of substituted naphthalenes and the formation of the carbamate linkage is an ongoing area of research in organic chemistry. acs.org

Interactive Data Table: Properties of Related Compounds

| Compound Name | Molecular Formula | Key Features |

| Ethyl carbamate | C3H7NO2 | Simplest ethyl ester of carbamic acid. wikipedia.org |

| 1-Naphthyl carbamate | C11H9NO2 | Parent naphthyl carbamate structure. nih.gov |

| Carbaryl | C12H11NO2 | A well-known carbamate insecticide with a naphthalene core. nih.gov |

| N-naphthyl carbamate of n-butyl-AC | Not specified | A derivative studied for its anti-tumoral properties. researchgate.net |

Structure

3D Structure

Properties

CAS No. |

90072-95-0 |

|---|---|

Molecular Formula |

C14H15NO3 |

Molecular Weight |

245.27 g/mol |

IUPAC Name |

ethyl N-(4-methoxynaphthalen-2-yl)carbamate |

InChI |

InChI=1S/C14H15NO3/c1-3-18-14(16)15-11-8-10-6-4-5-7-12(10)13(9-11)17-2/h4-9H,3H2,1-2H3,(H,15,16) |

InChI Key |

POKAPTIOIUIWRM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)NC1=CC2=CC=CC=C2C(=C1)OC |

Origin of Product |

United States |

Spectroscopic and Structural Elucidation of Ethyl 4 Methoxynaphthalen 2 Yl Carbamate

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR, 2D NMR)

Specific ¹H NMR and ¹³C NMR data, including chemical shifts (δ), coupling constants (J), and signal multiplicities, for Ethyl (4-methoxynaphthalen-2-yl)carbamate are not available.

High-Resolution Mass Spectrometry (HRMS)

The exact mass measurement data from HRMS analysis to confirm the elemental composition of this compound (C₁₄H₁₅NO₃) could not be located.

Infrared (IR) Spectroscopy for Functional Group Analysis

Characteristic IR absorption frequencies (cm⁻¹) corresponding to the functional groups (N-H, C=O, C-O-C, aromatic rings) of the compound are not documented in the available resources.

UV-Vis Spectroscopy for Electronic Transitions

Information regarding the compound's electronic absorption properties, including maximum absorbance wavelengths (λmax), is not available.

X-ray Crystallography for Solid-State Structure Determination

There is no published X-ray crystallographic data, which would provide details on the solid-state structure, including the crystal system, space group, and unit cell dimensions for this compound.

Chromatographic Purity Assessment and Enantiomeric Excess Determination

Specific methods or results from chromatographic techniques such as HPLC or GC used to assess the purity of this compound could not be found.

Reactivity and Mechanistic Investigations of Ethyl 4 Methoxynaphthalen 2 Yl Carbamate

Hydrolytic Pathways and Stability Profiles

The stability of Ethyl (4-methoxynaphthalen-2-yl)carbamate is significantly influenced by the hydrolytic cleavage of the carbamate (B1207046) ester linkage. Like other N-monosubstituted aryl carbamates, its hydrolysis can proceed through two primary mechanistic pathways, depending on the pH of the environment. researchgate.netnih.gov

The first is a direct nucleophilic attack by a hydroxide (B78521) ion at the carbonyl carbon, known as the bimolecular acyl-carbon cleavage (BAC2) mechanism. This pathway involves the formation of a tetrahedral intermediate which then breaks down to release the alcohol (ethanol) and the carbamic acid of the parent amine, which subsequently decarboxylates. researchgate.net

The second, and often predominant pathway for primary and N-monosubstituted carbamates under basic conditions, is the E1cB (Elimination-Unimolecular Conjugate Base) mechanism. researchgate.netresearchgate.net This process is initiated by the deprotonation of the amide nitrogen by a base, forming an anionic conjugate base. nih.gov This intermediate then expels the aryloxide (4-methoxynaphthalen-2-oxide) as a leaving group, generating a highly reactive isocyanate intermediate (ethyl isocyanate). The isocyanate is then rapidly hydrated by water to form the corresponding carbamic acid, which decarboxylates to yield ethylamine (B1201723) and carbon dioxide. researchgate.netnih.gov

Studies on related N-monosubstituted carbamates indicate that the E1cB pathway involves a lower activation energy compared to the tetrahedral intermediate pathway required for N,N-disubstituted carbamates. nih.gov This suggests that this compound is likely more susceptible to hydrolysis under physiological or basic conditions than its N,N-disubstituted counterparts. The stability is therefore pH-dependent, with increased rates of hydrolysis observed at higher pH values where the E1cB mechanism is favored. nih.gov The coordination of metal ions can also trigger and promote the hydrolysis of carbamate ligands. nih.gov

Rearrangement Reactions Involving the Carbamate Moiety

The carbamate moiety of this compound is susceptible to rearrangement reactions, most notably the Snieckus-Fries rearrangement. This reaction is a powerful method for the ortho-acylation of phenols and anilines derived from aryl carbamates. The process begins with a directed ortho-metalation, where a strong base, such as sodium diisopropylamide (NaDA), deprotonates the aromatic ring at a position adjacent to the carbamate group. nih.gov For this compound, this deprotonation would occur at either the C1 or C3 position of the naphthalene (B1677914) ring.

Following metalation, the resulting arylsodium intermediate undergoes a rearrangement where the carbamoyl (B1232498) group migrates from the nitrogen atom to the adjacent, metalated carbon. Subsequent workup of the reaction mixture then yields an ortho-hydroxy carboxamide. nih.gov The rate-limiting step of this two-step sequence can be either the initial metalation or the subsequent rearrangement, depending on the steric hindrance of the carbamate group and other substituents on the aromatic ring. nih.gov

While other famous rearrangements like the Hofmann, Curtius, and Lossen reactions are used to synthesize carbamates from amides, carboxylic acids, or hydroxamic acids via an isocyanate intermediate, they are not typically considered reactions of the carbamate itself. nih.govacs.org However, the formation of an isocyanate intermediate during the E1cB hydrolysis pathway can be viewed as an elimination process that shares mechanistic features with these classic rearrangements. researchgate.net

Electrophilic and Nucleophilic Substitution Reactions on the Naphthalene Ring

The naphthalene ring of this compound is activated towards electrophilic aromatic substitution due to the presence of two electron-donating groups: the carbamate at the C2 position and the methoxy (B1213986) group at the C4 position.

The Ethylcarbamate Group (-NHCOOEt): The nitrogen atom's lone pair can be delocalized into the aromatic ring, making it an activating group and an ortho, para-director.

The Methoxy Group (-OCH3): The oxygen's lone pairs are also strongly activating and ortho, para-directing.

In this specific substitution pattern, the directing effects of both groups must be considered. The C2-carbamate group directs incoming electrophiles to the C1 and C3 positions. The C4-methoxy group directs towards the C3 and C5 positions. The C3 position is strongly activated by both groups, making it a highly probable site for electrophilic attack. The C1 position is activated by the carbamate group, while the C5 position is activated by the methoxy group. Steric hindrance may play a role in determining the final product distribution between these positions. stackexchange.com Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to yield predominantly 1- and 3-substituted products.

Nucleophilic aromatic substitution on the naphthalene ring is generally less favorable, as it requires the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack, or the presence of a good leaving group. The ring system of this compound is electron-rich and lacks these features, making it resistant to typical nucleophilic aromatic substitution reactions.

Reaction Kinetics and Thermodynamic Studies

Kinetic studies of related aryl carbamate systems provide a framework for understanding the reaction rates of this compound. For the Snieckus-Fries rearrangement, the rate is dependent on the concentrations of the aryl carbamate and the base, as well as temperature. nih.gov Studies on various aryl carbamates have allowed for the independent monitoring of the metalation and rearrangement steps. For example, switching from an N,N-dimethyl to an N,N-diethyl carbamate can significantly slow the rearrangement step, allowing the intermediate arylsodium species to accumulate. nih.gov

The table below presents kinetic data for the NaDA-mediated metalation and rearrangement of a model aryl carbamate, illustrating the influence of reaction conditions.

Data adapted from studies on model aryl carbamates. The rates for this compound may vary. nih.gov

Investigation of Reaction Mechanisms (e.g., Proton Transfer Processes)

Mechanistic investigations are key to understanding the reactivity of this compound. Proton transfer is a fundamental step in several of its key reactions. nih.gov

In the E1cB hydrolysis pathway, the initial and often rate-determining step is the abstraction of the proton from the carbamate nitrogen by a base. researchgate.netnih.gov The acidity of this N-H proton is therefore a crucial factor governing the reaction rate.

In the Snieckus-Fries rearrangement, the mechanism begins with the deprotonation of an aromatic C-H bond ortho to the carbamate group by a strong base. nih.gov This proton transfer creates the carbanionic intermediate necessary for the subsequent rearrangement. Kinetic studies, including isotope effect measurements, have been used to probe the nature of this proton transfer and the structure of the resulting organosodium intermediates. nih.gov

Theoretical and Computational Chemistry Studies of Ethyl 4 Methoxynaphthalen 2 Yl Carbamate

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the electronic and structural properties of molecules. These methods, varying in computational cost and accuracy, provide deep insights into the behavior of Ethyl (4-methoxynaphthalen-2-yl)carbamate at the atomic level.

Density Functional Theory (DFT) for Molecular Geometry, Vibrational Frequencies, and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its excellent balance of accuracy and computational efficiency. A DFT study of this compound, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would yield a wealth of information. niscpr.res.in

Molecular Geometry: DFT calculations would provide the optimized, lowest-energy three-dimensional structure of the molecule. This includes precise bond lengths, bond angles, and dihedral angles. For this compound, the geometry of the naphthalene (B1677914) core is expected to be largely planar, while the ethyl carbamate (B1207046) and methoxy (B1213986) substituents would have specific orientations relative to this plane. The C-N bond of the carbamate group is known to have some double bond character, influencing its length and the planarity of the amide linkage. researchgate.net

Vibrational Frequencies: Theoretical vibrational frequency analysis is crucial for interpreting experimental infrared (IR) and Raman spectra. nih.gov DFT calculations can predict the frequencies and intensities of the fundamental vibrational modes. researchgate.net For this compound, characteristic vibrational modes would include N-H stretching, C=O stretching of the carbamate, C-O stretching of the ether and ester groups, and various C-H and C=C stretching and bending modes of the naphthalene ring. nih.govresearchgate.net A comparison between calculated and experimental spectra helps in the definitive assignment of vibrational bands.

To illustrate the type of data obtained from DFT calculations, the following table presents typical bond lengths for a related compound, ethyl N-phenylcarbamate.

| Bond | Typical Calculated Bond Length (Å) |

| C=O | 1.22 |

| C-N | 1.36 |

| N-H | 1.01 |

| C-O (ester) | 1.35 |

| O-CH2 | 1.45 |

| C-C (aromatic) | 1.39-1.41 |

Molecular Orbital Theory (MOT) and Frontier Molecular Orbital (FMO) Analysis

Molecular Orbital Theory (MOT) describes the electronic structure of a molecule in terms of molecular orbitals (MOs) that are delocalized over the entire molecule. semanticscholar.org Of particular importance in MOT are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org

The energy and spatial distribution of the HOMO and LUMO are critical for understanding a molecule's electronic properties and reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). acs.org For this compound, the HOMO is expected to be primarily localized on the electron-rich naphthalene ring, influenced by the electron-donating methoxy and amino groups. samipubco.comsamipubco.com The LUMO is likely to have significant contributions from the naphthalene ring as well, but may also have density on the carbonyl group of the carbamate.

The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. samipubco.comsamipubco.com The presence of the extended π-system of the naphthalene ring and the substituents would influence this energy gap.

The table below shows representative HOMO and LUMO energies for naphthalene, which serves as the core of the molecule of interest.

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Naphthalene | -6.13 | -1.38 | 4.75 |

Data is illustrative and based on DFT calculations for naphthalene. samipubco.comsamipubco.com

Valence Bond Theory (VBT) Applications for Chemical Bonding Elucidation

Valence Bond Theory (VBT) provides a more intuitive, localized picture of chemical bonding. openstax.org According to VBT, covalent bonds are formed by the overlap of atomic orbitals. youtube.comlibretexts.org For this compound, VBT can be used to describe the hybridization of the atoms and the nature of the sigma (σ) and pi (π) bonds.

The carbon atoms of the naphthalene ring would be described as sp² hybridized, forming the σ-framework of the rings, with the remaining p-orbitals overlapping to form the delocalized π-system. The nitrogen and carbonyl carbon of the carbamate group are also sp² hybridized, leading to a planar arrangement of atoms and delocalization of the nitrogen lone pair into the carbonyl group. This resonance is a key feature of the carbamate functional group and influences its chemical properties. wikipedia.org

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are employed to study the dynamic behavior and conformational preferences of molecules.

Conformational Analysis and Potential Energy Surfaces

The ethyl carbamate side chain of this compound has several rotatable bonds, leading to the possibility of multiple stable conformations (rotamers). Conformational analysis aims to identify these stable conformers and determine their relative energies. plos.org

A potential energy surface (PES) can be generated by systematically rotating the key dihedral angles and calculating the energy at each point. nih.gov For this molecule, important dihedral angles would include those around the C(naphthalene)-N bond, the N-C(carbonyl) bond, and the C-O and O-C bonds of the ethyl group. Such studies on similar molecules, like ethyl carbamate itself, have revealed the existence of multiple low-energy conformers. researchgate.netresearchgate.net The relative populations of these conformers at a given temperature can be estimated from their energy differences. Understanding the conformational landscape is crucial as different conformers can exhibit different chemical and biological activities.

Molecular Dynamics Simulations to Investigate Dynamic Behavior and Solvation

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For this compound, MD simulations would provide crucial insights into its conformational flexibility, dynamic behavior, and interactions with its environment, particularly with solvents.

In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are integrated to simulate the system's evolution. This allows for the exploration of the compound's potential energy surface, revealing its preferred conformations and the energy barriers between them. For a molecule like this compound, this could elucidate the rotational freedom around the carbamate linkage and the orientation of the ethyl and methoxy groups relative to the rigid naphthalene core.

MD simulations are also exceptionally powerful for studying solvation. By explicitly including solvent molecules (e.g., water, DMSO) in the simulation box, it is possible to model how the solvent organizes around the solute molecule. This can reveal detailed information on the formation and lifetime of hydrogen bonds between the carbamate's N-H and C=O groups and solvent molecules. Such studies are critical for understanding the compound's solubility and how its structure might change in different solvent environments.

Alternatively, implicit solvation models, such as the Polarizable Continuum Model (PCM), can be used in conjunction with quantum mechanical calculations to provide a less computationally intensive, yet effective, way to account for solvent effects. researchgate.net In these models, the solvent is treated as a continuous medium with a defined dielectric constant, which can provide valuable data on the stability of the compound in various solvents. researchgate.net

Table 1: Application of Molecular Dynamics to this compound

| Studied Property | Simulation Approach | Expected Insights |

| Conformational Dynamics | All-atom MD in vacuum or implicit solvent | Identification of low-energy conformers, rotational barriers of side chains (ethyl, methoxy), and overall molecular flexibility. |

| Solvation Structure | All-atom MD with explicit solvent molecules (e.g., water) | Analysis of radial distribution functions to determine the organization of solvent around the solute; identification of key hydrogen bonding sites. |

| Thermodynamic Properties | MD simulations combined with thermodynamic integration or free energy perturbation | Calculation of solvation free energy, providing a quantitative measure of solubility in different solvents. |

Ligand-Target Docking Studies for Mechanistic Hypothesis Generation (Non-Clinical)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. For this compound, non-clinical docking studies are instrumental in generating hypotheses about its potential biological targets and mechanism of action. Carbamate-containing molecules are known to interact with a variety of biological targets, including enzymes like acetylcholinesterase. mdpi.com

The process involves placing the 3D structure of this compound into the binding site of a target protein. A scoring function is then used to estimate the binding affinity, ranking different binding poses. A high-scoring pose with favorable intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—suggests a plausible binding mode. For instance, the carbamate group's N-H could act as a hydrogen bond donor, while the C=O oxygen can act as an acceptor. The naphthalene ring is a prime candidate for hydrophobic and π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in a protein's active site.

By screening the compound against a panel of known protein targets, particularly those implicated in disease pathways, docking can identify potential molecular targets. nih.gov Subsequent analysis of the top-ranked poses can generate mechanistic hypotheses. For example, if the compound docks strongly within the active site of an enzyme, it might be hypothesized to act as an inhibitor. researchgate.net These in silico predictions provide a foundation for further experimental validation. nih.gov

Table 2: Hypothetical Docking Results for this compound

| Potential Protein Target Class | Key Functional Group Interactions | Predicted Binding Mode | Mechanistic Hypothesis |

| Kinases | Carbamate N-H and C=O form hydrogen bonds with hinge region residues. | ATP-competitive binding | Inhibition of phosphorylation cascade |

| Esterases (e.g., Acetylcholinesterase) | Carbamate group interacts with the catalytic triad (B1167595) (e.g., Serine residue). | Covalent or non-covalent binding in the active site | Enzyme inhibition |

| Nuclear Receptors | Naphthalene ring engages in hydrophobic interactions; methoxy group forms specific contacts. | Binding within the ligand-binding pocket | Agonist or antagonist activity |

Conceptual Density Functional Theory (CDFT) for Chemical Descriptors (e.g., Electronegativity, Hardness, Electrophilicity)

Conceptual Density Functional Theory (CDFT) is a branch of DFT that provides a framework for defining and calculating chemical concepts to predict and understand chemical reactivity. nih.gov By analyzing the electron density of this compound, CDFT can furnish global chemical reactivity descriptors that quantify its electronic properties. These descriptors are typically derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Key global reactivity descriptors include:

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ = -(E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution or number of electrons. researchgate.net It is calculated as η = (E_LUMO - E_HOMO) / 2. A smaller energy gap between the HOMO and LUMO indicates lower hardness and higher reactivity. nih.gov

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as an electrophile. ekb.eg It is defined as ω = χ² / (2η).

These descriptors provide a quantitative basis for understanding the reactivity of this compound. For example, a high electrophilicity index would suggest that the molecule is likely to participate in reactions by accepting electrons from a nucleophile. These computational insights are valuable for predicting how the molecule might interact with biological nucleophiles like DNA or protein residues. researchgate.net

Table 3: Calculated Global Reactivity Descriptors for a Naphthalene Derivative

| Descriptor | Formula | Significance |

| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | Indicates chemical reactivity and stability; a small gap suggests higher reactivity. researchgate.net |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to charge transfer. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness; indicates high polarizability. |

| Electrophilicity Index (ω) | χ² / (2η) | Propensity to act as an electron acceptor. |

Computational Prediction of Spectroscopic Data (NMR, IR, UV-Vis)

Computational chemistry methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules. For this compound, these predictions can aid in the interpretation of experimental spectra and confirm its molecular structure.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the harmonic vibrational frequencies of the molecule. DFT methods, such as B3LYP with the 6-311++G(d,p) basis set, are commonly employed for this purpose. nih.gov The calculated frequencies correspond to the vibrational modes of specific functional groups, such as the N-H stretch, the C=O stretch of the carbamate, the C-O-C stretches of the ether and ester groups, and the aromatic C-H vibrations of the naphthalene ring. These calculated values, often scaled by a correction factor, can be compared directly with experimental FT-IR data. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) of ¹H and ¹³C atoms can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. The calculations provide theoretical shielding tensors for each nucleus, which are then converted to chemical shifts by referencing them against a standard compound (e.g., Tetramethylsilane, TMS). This allows for the assignment of every peak in an experimental NMR spectrum to a specific atom in the molecule.

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum is predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λ_max) and oscillator strengths, which correspond to the peaks observed in a UV-Vis spectrum. These calculations can identify the nature of the electronic transitions, such as π → π* transitions within the naphthalene aromatic system. nih.gov

Table 4: Predicted Spectroscopic Data for Key Functional Groups in this compound

| Spectroscopy | Functional Group | Predicted Property | Approximate Expected Value |

| IR | N-H (carbamate) | Vibrational Frequency | ~3300-3400 cm⁻¹ |

| IR | C=O (carbamate) | Vibrational Frequency | ~1700-1730 cm⁻¹ |

| IR | C-O-C (ether/ester) | Vibrational Frequency | ~1050-1250 cm⁻¹ |

| ¹³C NMR | C=O (carbamate) | Chemical Shift (δ) | ~150-160 ppm |

| ¹H NMR | N-H (carbamate) | Chemical Shift (δ) | ~7.5-9.0 ppm |

| ¹H NMR | O-CH₃ (methoxy) | Chemical Shift (δ) | ~3.9-4.1 ppm |

| UV-Vis | Naphthalene π-system | Absorption max (λ_max) | ~280-330 nm |

Quantum Chemical Topology (QCT) for Bonding Analysis

Quantum Chemical Topology (QCT) provides a rigorous framework for analyzing chemical bonding and molecular structure based on the topology of a scalar field, typically the electron density (ρ(r)). This approach moves beyond simple Lewis structures to offer a detailed, quantitative description of the chemical bonds within this compound.

One of the most prominent QCT methods is the Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader. QTAIM partitions the molecular electron density into discrete atomic basins, allowing for the calculation of atomic properties. The analysis focuses on the critical points of the electron density, particularly bond critical points (BCPs) found between two bonded atoms. The properties at these BCPs, such as the electron density (ρ_BCP) and its Laplacian (∇²ρ_BCP), are used to classify the nature of the chemical bond. rsc.org

A high ρ_BCP value indicates a significant accumulation of charge, characteristic of covalent bonds.

The sign of the Laplacian (∇²ρ_BCP) distinguishes between shared-shell interactions (∇²ρ_BCP < 0, covalent bonds) and closed-shell interactions (∇²ρ_BCP > 0, ionic bonds, hydrogen bonds, van der Waals interactions).

Other QCT tools like the Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) provide complementary information by mapping regions of high electron localization. nih.gov For this compound, these analyses would visualize the covalent bonds, lone pairs on oxygen and nitrogen atoms, and the delocalized π-system of the naphthalene ring, offering a deeper understanding of its electronic structure and reactivity. nih.gov

Table 5: Application of QTAIM to Bonds in this compound

| Bond Type | Expected ∇²ρ_BCP | Bond Classification |

| C-C (naphthalene) | Negative | Shared-shell (covalent) |

| C=O (carbamate) | Negative | Shared-shell (polar covalent) |

| C-N (carbamate) | Negative | Shared-shell (polar covalent) |

| O-H···O (potential intramolecular H-bond) | Positive | Closed-shell |

Applications in Chemical Research Non Clinical Focus

Function as Synthetic Intermediates and Versatile Building Blocks

The molecular architecture of Ethyl (4-methoxynaphthalen-2-yl)carbamate, which combines a naphthalene (B1677914) core with a carbamate (B1207046) functional group, positions it as a valuable synthetic intermediate. Carbamates are a commercially significant class of organic compounds that serve as precursors in the synthesis of a wide array of other molecules, including microbicides, agricultural chemicals, and pharmaceutical agents. google.com The naphthalene moiety itself is a common scaffold found in many biologically active compounds and functional materials.

Chalcones and their heterocyclic analogues, which can be synthesized from naphthalene-containing precursors, are recognized as valuable intermediates in organic synthesis. researchgate.net The presence of both the methoxy (B1213986) and the ethyl carbamate groups on the naphthalene ring of this compound offers multiple reactive sites for further chemical transformations. These groups can be modified to introduce new functionalities, allowing chemists to build more complex molecular structures. This versatility makes the compound a useful building block for creating libraries of novel compounds for screening in various non-clinical research settings.

Development of Enzyme Substrates and Inhibitors

The structure of this compound makes it an interesting candidate for investigation as an enzyme inhibitor or substrate, particularly for enzymes that recognize aromatic or carbamate-containing molecules.

Acetylcholinesterase (AChE): Acetylcholinesterase is a critical enzyme in the nervous system that breaks down the neurotransmitter acetylcholine. Inhibitors of AChE are studied for various purposes. Carbamates are a well-established class of AChE inhibitors. nih.gov For instance, rivastigmine (B141) is a carbamate-based inhibitor used in the management of Alzheimer's disease. nih.govmdpi.com The mechanism of inhibition often involves the carbamoylation of a serine residue in the enzyme's active site. nih.gov The naphthalene ring of this compound can engage in interactions with the active site of AChE, potentially positioning the carbamate group for covalent modification of the enzyme.

Microsomal Epoxide Hydrolase (mEH): This enzyme plays a role in the metabolism of xenobiotics by hydrolyzing epoxides to their corresponding diols. nih.govuzh.ch The development of substrates and inhibitors for mEH is important for studying its biological function. Research has shown that compounds containing a methoxy-naphthalene core can serve as fluorescent substrates for mEH. For example, cyano(6-methoxy-naphthalen-2-yl)methyl glycidyl (B131873) carbonate has been developed for this purpose. nih.gov Given the structural similarity of the 4-methoxy-naphthalene core, this compound could be investigated as a potential modulator of mEH activity.

Topoisomerase II: Topoisomerase II is an enzyme essential for DNA replication and transcription. It is a target for certain anticancer drugs. Carbamate analogues of the topoisomerase II poison amsacrine (B1665488) have been shown to exhibit high cytotoxicity, suggesting they effectively target this enzyme. nih.gov Specifically, methyl N-(4'-(9-acridinylamino)-2-methoxyphenyl)carbamate hydrochloride (mAMCA) has been studied for its activity against topoisomerase IIα and IIβ. nih.gov The carbamate and aromatic functionalities present in this compound suggest its potential as a scaffold for designing new topoisomerase II inhibitors for research purposes.

Design of Molecular Probes and Ligands for Biological Systems (Non-Clinical)

Molecular probes are essential tools in chemical biology for studying the function and localization of biomolecules. The methoxy-naphthalene group is known for its fluorescent properties, which can be exploited in the design of such probes. As mentioned, a fluorescent substrate for microsomal epoxide hydrolase was developed based on a cyano(6-methoxy-naphthalen-2-yl)methyl core. nih.gov This indicates that the 4-methoxy-naphthalene scaffold of this compound could be incorporated into new fluorescent probes.

By modifying the ethyl carbamate portion of the molecule, researchers can attach other functional groups, such as reactive moieties for covalent labeling or affinity tags for protein purification. The compound itself can act as a ligand for various biological targets. Its ability to potentially interact with enzymes like acetylcholinesterase or topoisomerase II makes it a starting point for the rational design of more potent and selective ligands to probe the structure and function of these systems in a non-clinical research context.

Integration into Polymeric Structures for Advanced Materials Science Applications

Carbamates are the fundamental building blocks of polyurethanes, a highly versatile class of polymers. rsc.org Polyurethanes are synthesized through the reaction of isocyanates with polyols. Organic carbamates can serve as precursors to isocyanates, making them important raw materials in polymer chemistry. rsc.org N-substituted carbamates are also used in the formulation of coatings, textile finishing agents, and resin modifiers. google.com

The structure of this compound allows for its potential integration into polymer chains. The naphthalene ring can impart desirable properties to the resulting polymer, such as increased thermal stability, rigidity, and specific optical properties. By converting the compound into a diol or a diisocyanate, it could be used as a monomer in the synthesis of novel polyurethanes or other polymers with tailored characteristics for advanced materials science applications.

Research into Agro-Chemical Applications

The carbamate functional group is a key feature in many commercial insecticides, fungicides, and herbicides. google.com Carbamate insecticides typically function by inhibiting the acetylcholinesterase enzyme in insects, leading to paralysis and death. Fenoxycarb, for example, is an ethyl carbamate derivative that acts as an insect growth regulator, mimicking the action of juvenile hormone. universityofgalway.ienih.gov

The structure of this compound contains the necessary carbamate moiety for potential pesticidal activity. The methoxy-naphthalene portion of the molecule can influence its physical properties, such as solubility and environmental persistence, as well as its interaction with the target site in the pest organism. Research in this area would focus on understanding the structure-activity relationships, investigating how modifications to the naphthalene ring or the carbamate group affect its efficacy as an insecticide, fungicide, or herbicide. These non-clinical studies are crucial for the development of new and more effective agrochemicals.

| Agrochemical Class | Mechanism of Action Example (for Carbamates) | Potential Role of this compound Scaffold |

| Insecticides | Inhibition of Acetylcholinesterase | The carbamate group acts as the active moiety, while the naphthalene ring can enhance binding to the target enzyme. |

| Fungicides | Interference with fungal cell processes | The overall molecular structure could be optimized to disrupt fungal growth and development. |

| Herbicides | Inhibition of plant-specific enzymes | The compound could serve as a lead structure for developing herbicides that target key metabolic pathways in weeds. |

Investigation in Antimicrobial Research (Non-Clinical)

The search for new antimicrobial agents is an ongoing area of research. Carbamates are recognized as useful intermediates in the synthesis of compounds with microbicidal properties. google.com Furthermore, various heterocyclic compounds containing structures similar to the naphthalene ring, such as coumarins, have been investigated for their biological activities. nih.gov Derivatives of these systems have shown potential in antimicrobial screening.

This compound can be used as a scaffold to generate a library of new compounds for antimicrobial testing. By systematically modifying the structure, researchers can explore how changes in lipophilicity, electronic properties, and steric bulk affect the compound's ability to inhibit the growth of bacteria and fungi. These non-clinical investigations are a critical first step in the discovery of new antimicrobial leads.

Exploration in Anti-tumor Research Models (Non-Clinical, focusing on molecular mechanisms)

There is currently no available scientific literature detailing the exploration of this compound in non-clinical anti-tumor research models. Searches for studies investigating its potential molecular mechanisms of action, efficacy in cancer cell lines, or effects in animal models did not yield any relevant results. While the broader class of carbamates has been investigated for anti-cancer properties, the specific activity of this compound remains uncharacterized in the public domain.

Role in Chemical Sensors and Chemo-responsive Systems

No research articles or patents were identified that describe the use of this compound as a component in the development of chemical sensors or chemo-responsive systems. Its potential as a recognition element, a signal transducer, or a material that changes properties in response to chemical stimuli has not been reported in the available scientific literature.

Derivatives and Analogs of Ethyl 4 Methoxynaphthalen 2 Yl Carbamate for Advanced Research

Structure-Activity Relationship (SAR) Studies on Naphthyl Carbamate (B1207046) Scaffolds in Non-Clinical Contexts

Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure correlates with its properties. For the naphthyl carbamate scaffold, SAR investigations focus on systematically altering specific parts of the molecule—the ethyl moiety, the methoxy (B1213986) group, and the naphthalene (B1677914) ring—to observe resulting changes in physicochemical and biochemical characteristics. These studies are crucial for building predictive models of molecular behavior.

The ethyl group attached to the carbamate's oxygen atom is a primary target for modification. Alterations to this group can significantly impact properties such as lipophilicity, steric profile, and metabolic stability. Research in this area explores how replacing the ethyl group with various other alkyl or aryl substituents affects the molecule's interactions and stability in chemical and biological systems.

For instance, lengthening or branching the alkyl chain can increase lipophilicity, while introducing cyclic or aromatic structures can impose conformational constraints. The goal is to map these structural changes to observable effects, providing a coherent dataset for the naphthyl carbamate class. nih.govresearchgate.net

Table 1: Hypothetical Modifications of the Ethyl Moiety and Their Predicted Physicochemical Impact

| Modification of Ethyl Group | Predicted Change in Lipophilicity | Predicted Change in Steric Hindrance | Rationale |

|---|---|---|---|

| Methyl | Decrease | Decrease | Smaller alkyl group reduces surface area. |

| Isopropyl | Increase | Increase | Branched chain increases bulk near the carbamate linkage. |

| tert-Butyl | Significant Increase | Significant Increase | Highly branched, bulky group provides a significant steric shield. |

| Benzyl | Increase | Significant Increase | Introduction of an aromatic ring increases size and potential for π-stacking interactions. |

| 2-Methoxyethyl | Decrease | Minor Increase | Ether oxygen introduces polarity, potentially increasing aqueous solubility. |

The methoxy group at the 4-position of the naphthalene ring is another key site for synthetic modification. Its electronic and steric properties can be fine-tuned by replacing it with other functional groups. These changes can alter the electron density of the entire naphthalene system and influence hydrogen bonding capabilities.

The positioning of substituents on the naphthalene ring system is a critical determinant of a molecule's three-dimensional shape and electronic profile. Investigating isomers, such as moving the methoxy group from the 4-position to the 6- or 7-position, allows researchers to probe the spatial and electronic requirements for specific molecular interactions.

Derivatives based on 6-methoxynaphthalene or 7-methoxynaphthalene scaffolds would present the carbamate and methoxy functionalities in different spatial arrangements. Comparing the properties of these positional isomers provides invaluable insight into the geometric constraints of the system. Such studies help to delineate the optimal arrangement of functional groups on the naphthyl core for desired chemical properties.

Synthesis and Characterization of Novel Naphthyl Carbamate Analogs

The creation of novel analogs of Ethyl (4-methoxynaphthalen-2-yl)carbamate relies on established and innovative synthetic organic chemistry methodologies. A primary route for synthesizing carbamates involves the reaction of an amine with a chloroformate or the use of a Curtius rearrangement to generate an isocyanate intermediate that is subsequently trapped by an alcohol. nih.govwikipedia.orgorganic-chemistry.org

For this specific scaffold, a common synthetic approach would be the reaction of 4-methoxy-2-naphthylamine (B556539) with ethyl chloroformate in the presence of a base. To generate novel analogs, this scheme can be varied by:

Utilizing different alkyl or aryl chloroformates to modify the "ethyl" portion of the molecule.

Starting with different substituted naphthylamines to alter the substitution pattern on the naphthalene ring.

Once synthesized, rigorous characterization of these new chemical entities is essential. Standard analytical techniques are employed to confirm the structure and purity of each analog. These methods typically include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the carbon-hydrogen framework of the molecule.

Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Table 2: General Synthetic Scheme for Naphthyl Carbamate Analogs

| Reactant 1 | Reactant 2 | General Conditions | Product |

|---|---|---|---|

| Substituted Naphthylamine | Alkyl/Aryl Chloroformate | Aprotic solvent (e.g., Dichloromethane), Base (e.g., Triethylamine) | Corresponding Naphthyl Carbamate Analog |

| Carboxylic Acid | Di-tert-butyl dicarbonate, Sodium Azide (B81097) | Leads to acyl azide intermediate | Aromatic carbamate via Curtius rearrangement |

| Amine, CO₂, Alkyl Halide | Cesium Carbonate, TBAI | One-pot, three-component coupling | N-Alkyl Carbamate |

Conformationally Restricted and Conformationally Flexible Analogs

Conformationally Restricted Analogs are designed to limit the number of possible spatial arrangements the molecule can adopt. This can be achieved by:

Incorporating cyclic structures that lock rotatable bonds.

Introducing bulky substituents that sterically hinder rotation around key chemical bonds.

Creating bridged systems that connect different parts of the molecule.

Conformationally Flexible Analogs , in contrast, are designed to have a greater range of motion. This is typically accomplished by:

Introducing longer, linear alkyl chains that have multiple single bonds capable of free rotation.

Removing bulky groups to reduce steric hindrance.

By synthesizing and analyzing both types of analogs, researchers can investigate whether a rigid, pre-organized conformation or a flexible, adaptable structure is more favorable for specific chemical or biochemical interactions. rsc.org

Prodrug Design Principles (focusing on chemical transformations, not clinical efficacy)

The carbamate linkage is frequently used in prodrug design due to its chemical properties. nih.govresearchgate.net A prodrug is an inactive or less active molecule that is chemically transformed into an active substance within a biological system. researchgate.net The carbamate group can serve as a cleavable linker to mask a polar functional group, such as an amine or a phenol (B47542), on a parent molecule. nih.gov

The fundamental chemical transformation principle relies on the relative stability of the carbamate bond. Carbamates are generally more stable against chemical hydrolysis than esters but are susceptible to enzymatic cleavage, often by esterases. ebrary.net The transformation proceeds via the following steps:

Enzymatic Hydrolysis: An esterase enzyme catalyzes the hydrolysis of the carbamate ester bond.

Formation of Intermediates: This cleavage releases the parent alcohol or phenol and an unstable carbamic acid intermediate.

Spontaneous Decomposition: The carbamic acid rapidly and spontaneously decomposes into carbon dioxide and the corresponding amine. nih.govnih.gov

This strategy allows for the controlled release of a parent molecule. The rate of this chemical transformation can be modulated by altering the substituents on the carbamate's nitrogen or oxygen, which affects the susceptibility of the carbamate bond to enzymatic attack. acs.org This exploration of chemical lability is a core principle in the non-clinical design and evaluation of potential prodrug strategies. nih.gov

Future Perspectives and Research Directions

Integration of Artificial Intelligence and Machine Learning in Carbamate (B1207046) Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of new carbamate-based molecules. nih.govmdpi.com These computational tools can analyze vast datasets to identify complex structure-activity relationships, predict molecular properties, and generate novel chemical structures with desired characteristics, thereby accelerating the research and development pipeline. researchgate.net

A significant application is the accelerated discovery of therapeutic agents. For instance, generative AI models have been successfully combined with structure-based drug design to discover potent series of carbamate inhibitors for specific biological targets like the Cbl-b protein. nih.gov This approach involves iterative in silico design cycles, heavily guided by physics-based affinity predictions and ML models for ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, before any chemical synthesis is undertaken. nih.govmdpi.com This strategy significantly reduces the time and cost associated with bringing a new drug to market.

In the agrochemical sector, where carbamates have historically been used as pesticides, AI can help design new molecules with high efficacy against target pests while minimizing off-target effects and environmental impact. nih.govnih.gov ML algorithms can predict a compound's mode of action and potential for bioaccumulation, guiding chemists toward more sustainable and safer alternatives. nih.gov

| AI/ML Technique | Application in Carbamate Research | Potential Impact | Reference |

|---|---|---|---|

| Generative AI Models (e.g., REINVENT) | De novo design of novel carbamate structures with high predicted affinity for biological targets. | Accelerated discovery of new drug candidates. | nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting the biological activity or toxicity of new carbamates based on their chemical structure. | Efficient screening of virtual libraries and prioritization of candidates for synthesis. | nih.gov |

| Predictive ADMET Modeling | In silico prediction of pharmacokinetic and toxicity profiles of carbamate derivatives. | Early identification of compounds with poor drug-like properties, reducing late-stage failures. | mdpi.com |

| Reaction Prediction Algorithms | Designing and optimizing synthetic pathways for complex carbamates. | Improved synthetic efficiency and discovery of novel synthetic routes. | nih.gov |

Advanced Spectroscopic Techniques for In Situ Mechanistic Elucidation

Understanding the precise reaction mechanisms of carbamate synthesis is crucial for optimizing reaction conditions, improving yields, and designing more efficient catalytic systems. Advanced in situ spectroscopic techniques, which monitor reactions as they happen, are invaluable tools for gaining these mechanistic insights. youtube.com

In situ Nuclear Magnetic Resonance (NMR) spectroscopy has been used to elucidate the mechanistic pathways of reactions between carbon dioxide and various amines to form carbamates in non-aqueous solvents. epa.gov These studies have provided direct evidence for the formation of key intermediates like carbamic acids and zwitterionic species, which are often transient and difficult to isolate. epa.govrsc.org Similarly, combining techniques like NMR with Density Functional Theory (DFT) calculations can elucidate the role of specific catalysts and intermediates in complex reaction networks. nih.gov

Other powerful techniques include in situ infrared (IR) spectroscopy, such as Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS), and Raman spectroscopy. youtube.comfrontiersin.org These methods are particularly useful for studying heterogeneous catalytic reactions, allowing researchers to observe the adsorption of reactants and the formation of intermediate species directly on the catalyst surface in real-time. frontiersin.org

| Technique | Information Provided | Application to Carbamate Synthesis | Reference |

|---|---|---|---|

| In Situ NMR Spectroscopy | Real-time tracking of soluble reactants, intermediates, and products. Elucidation of reaction kinetics and pathways. | Studying the formation of carbamic acid and zwitterions from CO2 and amines. | epa.govnih.gov |

| In Situ IR/Raman Spectroscopy | Identification of vibrational modes of molecules, providing structural information on surface-adsorbed species and intermediates. | Monitoring catalyst surfaces during synthesis to understand catalyst deactivation and intermediate formation. | youtube.comfrontiersin.org |

| Near Ambient Pressure X-Ray Photoelectron Spectroscopy (NAP-XPS) | Provides information on the elemental composition and chemical/electronic state of the catalyst surface under reaction conditions. | Investigating the oxidation state and coordination environment of metal catalysts during carbamate formation. | frontiersin.org |

Development of Novel Catalytic Systems for Sustainable Synthesis

The synthesis of carbamates is moving towards more sustainable and environmentally friendly methods. A primary focus is the development of novel catalytic systems that avoid hazardous reagents, such as phosgene, and utilize abundant, non-toxic starting materials like carbon dioxide (CO₂). researchgate.netrsc.org

Significant research is being directed towards phosgene-free routes that involve the thermal decomposition of carbamates to generate isocyanates, which are key precursors for polyurethanes. researchgate.net The efficiency of this process relies heavily on the catalysts used. Various metal-based catalysts, including those based on zinc, aluminum, and bismuth, have been evaluated for this purpose. researchgate.net

Another sustainable approach is the direct synthesis of carbamates from amines, CO₂, and alcohols or alkyl halides. nih.govorganic-chemistry.org This has led to the development of diverse catalytic systems, including:

Zinc-based catalysts: Graphene oxide-based zinc composites and polymer-bound zinc(II) complexes have shown effectiveness in CO₂ fixation for carbamate synthesis under mild conditions. nih.gov

Titanium-based catalysts: Systems like titanium methoxide (B1231860) can facilitate the reaction of aromatic amines with CO₂ to produce carbamates in high yields and short reaction times. researchgate.net

Catalyst-free systems: A novel approach utilizes tert-butoxide lithium (t-BuOLi) as a sole base to transform Boc-protected amines into a wide range of carbamates, thiocarbamates, and ureas, completely avoiding the need for metal catalysts. rsc.orgresearchgate.net

| Catalytic System / Method | Key Features | Substrates | Reference |

|---|---|---|---|

| Titanium Methoxide (Ti(OMe)₄) | Phosgene-free, high yield, rapid reaction. | Aromatic amines, CO₂ | researchgate.net |

| Graphene Oxide-Zinc Composite | Heterogeneous catalyst, recyclable, environmentally benign conditions. | Amines, CO₂ | nih.gov |

| tert-Butoxide Lithium (t-BuOLi) | Metal-catalyst-free, sustainable, high yields, scalable. | Boc-protected amines, alcohols, thiols | rsc.orgresearchgate.net |

| Si(OMe)₄ with DBU | Nonmetallic, regenerable reagent, utilizes low-concentration CO₂. | Amines, CO₂, alcohols | organic-chemistry.org |

Exploration of Bio-orthogonal Reactions for Selective Labeling

Bio-orthogonal chemistry refers to chemical reactions that can occur within living systems without interfering with native biochemical processes. nih.govnih.gov This field has opened up exciting possibilities for using carbamates in highly selective chemical transformations within a biological environment.

A promising area of research is the "click-to-release" strategy, where a carbamate group is used as a cleavable linker to attach a therapeutic agent (payload) to a carrier molecule. researchgate.netchemrxiv.org The release of the payload is triggered by a specific bio-orthogonal reaction. One of the most rapid bio-orthogonal reactions is the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene like trans-cyclooctene (B1233481) (TCO). chemrxiv.org

In a novel application of this chemistry, a carbamate linker is attached to a tetrazine. When this molecule reacts with a TCO-containing activator, it triggers a pyridazine (B1198779) elimination mechanism that results in the cleavage of the carbamate and the release of a free amine-containing payload. researchgate.netchemrxiv.org This approach allows for exceptional spatiotemporal control over drug release, as the payload is only activated at the desired site and time where the activator molecule is present. This has been demonstrated by the selective cleavage of a tetrazine-linked antibody-drug conjugate in cell culture. researchgate.net

| Component | Role in the System | Example | Reference |

|---|---|---|---|

| Payload | The active molecule to be released (e.g., a drug). | Amine-containing therapeutic agent | researchgate.netchemrxiv.org |

| Carbamate Linker | Connects the payload to the bio-orthogonal handle; cleaves upon reaction. | Methylene-linked carbamate | researchgate.net |

| Bio-orthogonal Handle | The reactive group attached to the linker. | Tetrazine | researchgate.netchemrxiv.org |

| Bio-orthogonal Activator | The reaction partner that triggers the cleavage reaction. | trans-Cyclooctene (TCO) | researchgate.netchemrxiv.org |

Computational Design and Virtual Screening for New Chemical Entities

Computational techniques are indispensable tools for the rational design and discovery of new chemical entities, including novel carbamate derivatives. mdpi.com Methods such as virtual screening, molecular docking, and molecular dynamics simulations allow researchers to explore vast chemical spaces and predict how new molecules will interact with biological targets, all before they are synthesized in the lab. nih.gov

Virtual screening involves the use of computer algorithms to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, such as a specific enzyme or receptor. mdpi.comnih.gov This approach can dramatically narrow down the number of compounds that need to be experimentally tested.

Molecular docking is a technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com For carbamate design, docking can predict how a potential inhibitor fits into the active site of an enzyme, revealing key interactions like hydrogen bonds and π-stacking that contribute to its binding affinity. mdpi.com

Molecular dynamics (MD) simulations provide insights into the physical movement of atoms and molecules over time. acs.org After docking a carbamate ligand into a protein, MD simulations can be used to assess the stability of the resulting complex and analyze the dynamic behavior of the ligand in the binding pocket, offering a more realistic view of the molecular interactions. mdpi.comacs.org These computational tools have been successfully applied to design and understand the activity of resveratrol-based carbamates as selective enzyme inhibitors. mdpi.com

| Computational Technique | Purpose in Carbamate Design | Example Application | Reference |

|---|---|---|---|

| Virtual Screening | To identify potential carbamate "hits" from large compound databases. | Screening for new carbapenemase inhibitors. | mdpi.comnih.gov |

| Molecular Docking | To predict the binding mode and affinity of a carbamate ligand to its target protein. | Revealing stabilizing interactions between resveratrol-based carbamates and butyrylcholinesterase. | mdpi.com |

| Molecular Dynamics (MD) Simulation | To assess the stability and dynamics of the carbamate-protein complex. | Confirming the stability of docked carbamate-enzyme complexes over time. | mdpi.comacs.org |

| Alchemical Free Energy Calculations | To compute the relative binding affinities of different carbamate analogues with high accuracy. | Comparing the binding affinity of BMAA carbamate adducts to the GluR2 receptor. | acs.orgnih.gov |

Q & A

Q. What analytical methods are recommended for quantifying ethyl carbamate in fermented foods, and how do their precision and detection limits compare?

Methodological Answer: Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for ethyl carbamate detection due to its sensitivity (detection limits as low as 10 µg/L) and specificity. Key protocols include:

- GC-MS with isotopic labeling : Uses deuterated ethyl carbamate as an internal standard to improve accuracy, achieving intra-day precision with relative standard deviations (RSD) of 0.45–6.72% .

- HPLC with fluorescence detection : Involves pre-column derivatization with 9-xanthydrol, suitable for wines and spirits, with detection limits of ~5 µg/kg .

- Collaborative validation : Methods adopted by AOAC International and the European Commission show reproducibility across labs (RSD <15%) for concentrations ≥30 µg/kg .

Q. How does the metabolic activation of ethyl carbamate via CYP2E1 contribute to its carcinogenic potential?

Methodological Answer: Ethyl carbamate is metabolized by CYP2E1 into reactive intermediates like vinyl carbamate and 1,N6-ethenoadenosine, which form DNA adducts. Experimental validation includes:

- Human liver microsomes : Incubation with NADPH confirms CYP2E1-mediated oxidation to genotoxic metabolites .

- CYP2E1 knockout mice : Reduced incidence of liver hemangiosarcomas and lung adenomas compared to wild-type mice, confirming the enzyme's role in metabolic activation .

- In vitro DNA damage assays : Detection of unscheduled DNA synthesis in human fibroblasts supports its carcinogenic pathway .

Advanced Research Questions

Q. How can researchers design experiments to evaluate enzymatic or microbial interventions for reducing ethyl carbamate in fermented beverages?

Methodological Answer: Experimental frameworks should address precursor reduction and metabolic blocking:

- Urease application : Add urease during fermentation to hydrolyze urea (a key precursor). Validate efficacy via GC-MS post-treatment, targeting <125 ppb in spirits .

- Yeast/bacterial strain selection : Screen strains with low urea/citrulline production (e.g., Saccharomyces cerevisiae mutants) using RNA-seq and metabolomics .

- Process optimization : Test temperature/pH conditions to minimize ethanol-urea reactions (e.g., storage at <25°C reduces ethyl carbamate formation by 50%) .

Q. What methodological approaches resolve contradictions between in vitro and in vivo genotoxicity data for ethyl carbamate?

Methodological Answer: Discrepancies arise from metabolic activation thresholds and cell-type specificity:

- In vitro limitations : Most mammalian cell assays (e.g., human lymphocytes) show negative micronucleus results due to insufficient CYP2E1 activity. Use metabolic activation systems (e.g., S9 liver fractions) to mimic in vivo conditions .

- In vivo validation : Rodent studies demonstrate dose-dependent DNA damage (e.g., sister chromatid exchange in liver cells) at ≥50 mg/kg doses, aligning with carcinogenicity data .

- Integrated assays : Combine Comet assays (for DNA strand breaks) with LC-MS/MS adduct detection to bridge genotoxicity and carcinogenicity endpoints .

Q. How do regulatory thresholds for ethyl carbamate in alcoholic beverages vary globally, and what analytical challenges arise in compliance testing?

Methodological Answer: Thresholds range from 30 µg/kg (Canada) to 200 µg/kg (EU for fortified wines). Compliance challenges include:

- Matrix interference : Lipid-rich foods (e.g., cheese) require SPE cleanup before GC-MS analysis .

- Low-concentration precision : For trace levels (<10 µg/kg), use high-resolution MS (e.g., Q-TOF) to distinguish ethyl carbamate from co-eluting compounds .

- Inter-lab variability : Adopt harmonized protocols (e.g., OIV-MA-AS315-04 for wine) to ensure reproducibility across jurisdictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.